molecular formula C17H16N4O2S B4502950 N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B4502950
M. Wt: 340.4 g/mol
InChI Key: DYEFCYKTVDHACD-UHFFFAOYSA-N
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Description

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiadiazole ring fused with a cyclobutyl group and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides.

    Formation of the Isoquinoline Moiety: The isoquinoline moiety can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.

    Coupling Reactions: The final step involves coupling the thiadiazole and isoquinoline intermediates using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Properties

IUPAC Name

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxoisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-21-9-13(11-7-2-3-8-12(11)16(21)23)14(22)18-17-20-19-15(24-17)10-5-4-6-10/h2-3,7-10H,4-6H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEFCYKTVDHACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NN=C(S3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Reactant of Route 2
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N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Reactant of Route 4
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Reactant of Route 6
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

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